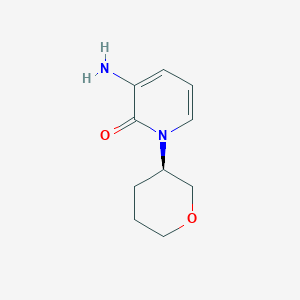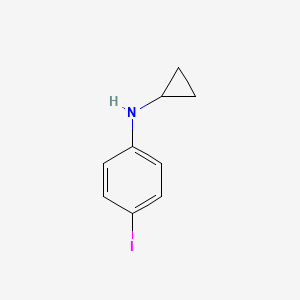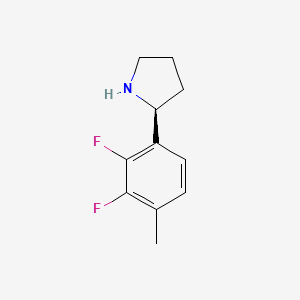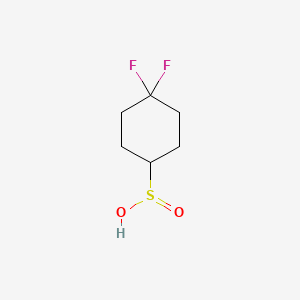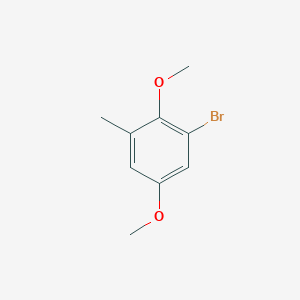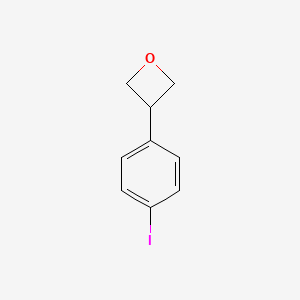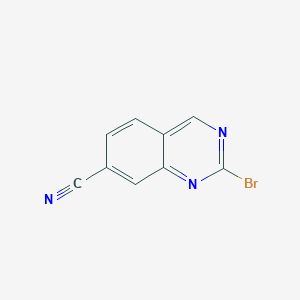
2-Bromoquinazoline-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromoquinazoline-7-carbonitrile is a heterocyclic organic compound with the molecular formula C9H4BrN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinazoline-7-carbonitrile typically involves the bromination of quinazoline derivatives. One common method includes the reaction of 2-aminobenzonitrile with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions: 2-Bromoquinazoline-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different quinazoline oxides or reduced forms.
科学研究应用
2-Bromoquinazoline-7-carbonitrile has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its use as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Bromoquinazoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects.
相似化合物的比较
Quinazoline: The parent compound with a similar bicyclic structure.
2-Chloroquinazoline-7-carbonitrile: A similar compound with a chlorine atom instead of bromine.
4-Aminoquinazoline: Another derivative with an amino group at the 4-position.
Uniqueness: 2-Bromoquinazoline-7-carbonitrile is unique due to the presence of the bromine atom at the 2-position, which can influence its reactivity and biological activity. This substitution can enhance its potential as a lead compound for drug development compared to other quinazoline derivatives.
属性
分子式 |
C9H4BrN3 |
|---|---|
分子量 |
234.05 g/mol |
IUPAC 名称 |
2-bromoquinazoline-7-carbonitrile |
InChI |
InChI=1S/C9H4BrN3/c10-9-12-5-7-2-1-6(4-11)3-8(7)13-9/h1-3,5H |
InChI 键 |
OMZWENBFEFVAEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(N=C2C=C1C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate](/img/structure/B12954311.png)
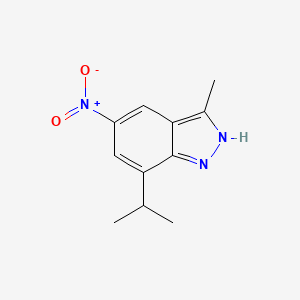
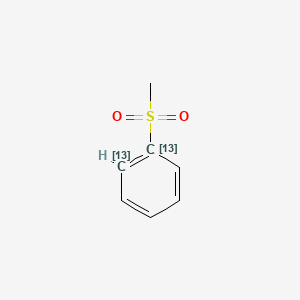
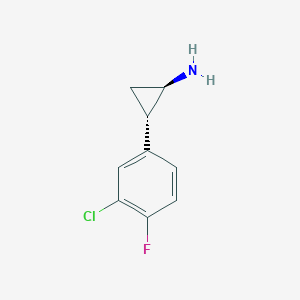
![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
